molecular formula C25H23N3OS B415303 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B415303
M. Wt: 413.5g/mol
InChI Key: RWUGVNVLHSRBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring fused with a thioxo group and an acenaphthene moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves the condensation of acenaphthene derivatives with thiourea and appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with refluxing to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to the presence of the acenaphthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5g/mol

IUPAC Name

4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C25H23N3OS/c1-14-6-3-4-9-20(14)27-24(29)21-15(2)26-25(30)28-23(21)19-13-12-17-11-10-16-7-5-8-18(19)22(16)17/h3-9,12-13,23H,10-11H2,1-2H3,(H,27,29)(H2,26,28,30)

InChI Key

RWUGVNVLHSRBPH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C4CCC5=C4C3=CC=C5)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C4CCC5=C4C3=CC=C5)C

Origin of Product

United States

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